molecular formula C25H18Cl3N3O3S B12691969 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)- CAS No. 89258-20-8

10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)-

Cat. No.: B12691969
CAS No.: 89258-20-8
M. Wt: 546.8 g/mol
InChI Key: POCFOGOJEQFFGI-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)-: is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This specific compound is characterized by its intricate molecular structure, which includes multiple functional groups and a phenothiazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)- typically involves multi-step organic reactions. The process may start with the preparation of the phenothiazine core, followed by the introduction of acetyl and azetidinyl groups through acylation and amination reactions. Specific reagents and catalysts, such as acetic anhydride, chlorinating agents, and amines, are used under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)-: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)-:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenothiazine core may interact with neurotransmitter receptors, while the azetidinyl group could influence enzyme activity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic with a phenothiazine core.

    Thioridazine: Another phenothiazine derivative used in psychiatry.

    Fluphenazine: A potent antipsychotic with structural similarities.

Uniqueness

10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)-: is unique due to its specific functional groups and molecular configuration, which may confer distinct pharmacological properties compared to other phenothiazines.

Properties

CAS No.

89258-20-8

Molecular Formula

C25H18Cl3N3O3S

Molecular Weight

546.8 g/mol

IUPAC Name

1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(3,4-dichlorophenyl)azetidin-2-one

InChI

InChI=1S/C25H18Cl3N3O3S/c1-13(32)14-7-9-21-19(11-14)30(18-4-2-3-5-20(18)35-21)22(33)12-29-31-24(23(28)25(31)34)15-6-8-16(26)17(27)10-15/h2-11,23-24,29H,12H2,1H3

InChI Key

POCFOGOJEQFFGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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